molecular formula C8H3F7O B1411629 2,3-Difluoro-5-(trifluoromethoxy)benzodifluoride CAS No. 1806372-49-5

2,3-Difluoro-5-(trifluoromethoxy)benzodifluoride

Cat. No. B1411629
CAS RN: 1806372-49-5
M. Wt: 248.1 g/mol
InChI Key: TUMFNSBVQNSFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-5-(trifluoromethoxy)benzodifluoride, commonly referred to as DFB, is a highly fluorinated compound used in a wide range of scientific applications. It is a colorless and odorless liquid with a boiling point of 151°C and a melting point of -20°C. It is a highly reactive compound, and is often used as a reagent in synthesis, as a catalyst in organic reactions, and as a source of fluorine in organic synthesis.

Scientific Research Applications

DFB has been used in a wide range of scientific applications, including organic synthesis, catalysis, and biochemistry. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a source of fluorine in organic synthesis. It has also been used in the synthesis of a variety of organic compounds, such as heterocycles, polymers, and pharmaceuticals. Additionally, it has been used in the synthesis of fluorinated polymers and as a reagent in the synthesis of fluorinated compounds.

Mechanism Of Action

DFB is a highly reactive compound, and its mechanism of action is based on its ability to react with other compounds. It can react with a variety of compounds, such as alcohols, amines, and carboxylic acids. It can also react with a variety of functional groups, such as aldehydes, ketones, and esters. Additionally, it can act as a nucleophile in nucleophilic substitution reactions, and can act as an electrophile in electrophilic substitution reactions.
Biochemical and Physiological Effects
DFB has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of cytochrome P450 enzymes, and has been shown to have antifungal, antibacterial, and antiviral activities. Additionally, it has been shown to have anti-inflammatory and analgesic properties. Additionally, it has been shown to have an inhibitory effect on the growth of cancer cells.

Advantages And Limitations For Lab Experiments

DFB has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of DFB is its high reactivity, which makes it a useful reagent in organic synthesis. Additionally, it is a relatively inexpensive reagent, and is readily available. However, it is a highly reactive compound, and it can be corrosive and toxic. Additionally, it is volatile, and can easily evaporate if not stored properly.

Future Directions

The future of DFB in scientific research is promising, as it has a wide range of applications. It can be used in the synthesis of a variety of organic compounds, such as heterocycles, polymers, and pharmaceuticals. Additionally, it can be used in the synthesis of fluorinated polymers and as a reagent in the synthesis of fluorinated compounds. Additionally, it can be used in the development of new drugs and drug delivery systems. Additionally, it can be used in the development of new materials for medical and industrial applications. Additionally, it can be used in the development of new sensors and catalysts for use in biochemistry and chemical engineering. Finally, it can be used in the development of new methods for the synthesis of fluorinated compounds.

properties

IUPAC Name

1-(difluoromethyl)-2,3-difluoro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7O/c9-5-2-3(16-8(13,14)15)1-4(6(5)10)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMFNSBVQNSFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-5-(trifluoromethoxy)benzodifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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